

In-Depth Technical Guide: 2-fluoro-1-(pyridin-3-yl)ethanone

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Compound of Interest

Compound Name:	Ethanone, 2-fluoro-1-(3-pyridinyl)-(9CI)
Cat. No.:	B121158

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the physical and spectral properties of 2-fluoro-1-(pyridin-3-yl)ethanone is not readily available in published literature. This guide provides a comprehensive overview based on comparative data from analogous compounds and established principles of organic chemistry. The experimental protocol described is a proposed synthetic route.

Introduction

2-fluoro-1-(pyridin-3-yl)ethanone is a fluorinated derivative of 3-acetylpyridine. The introduction of a fluorine atom at the α -position of the ketone is expected to significantly influence its physicochemical and biological properties. α -Haloketones are versatile synthetic intermediates, and their fluorinated analogues are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered acidity. This document aims to provide a predictive overview of the physical properties, a potential synthetic route, and expected spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone.

Predicted Physical Properties

The physical properties of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known properties of the parent compound, 1-(pyridin-3-yl)ethanone, and its other α -halogenated

derivatives.

Table 1: Comparative Physical Properties of α -Substituted-1-(pyridin-3-yl)ethanones

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form (at STP)	Melting Point (°C)	Boiling Point (°C)
1-(Pyridin-3-yl)ethanone ^[1]]	C ₇ H ₇ NO	121.14	Liquid	8-10	220
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride ^[2]	C ₇ H ₇ Cl ₂ NO	192.04	Solid	168-172 (dec.)	Not available
2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide	C ₇ H ₇ Br ₂ NO	280.95	Solid	185-190 (dec.)	Not available
2-Fluoro-1-(pyridin-3-yl)ethanone (Predicted)	C ₇ H ₆ FNO	139.13	Liquid to Low-Melting Solid	< 25	~190-210

Note: The properties for the chloro and bromo derivatives are for their hydrochloride/hydrobromide salts, which significantly increases their melting points. The free bases are expected to have lower melting points. The predicted boiling point of the fluoro derivative is expected to be slightly lower than the parent compound due to the high electronegativity and relatively small size of fluorine influencing intermolecular forces.

Proposed Synthesis and Experimental Workflow

The most plausible route for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone is the direct α -fluorination of 1-(pyridin-3-yl)ethanone using an electrophilic fluorinating agent.

Proposed Experimental Protocol: Electrophilic Fluorination

Reaction Scheme:

Reagents and Materials:

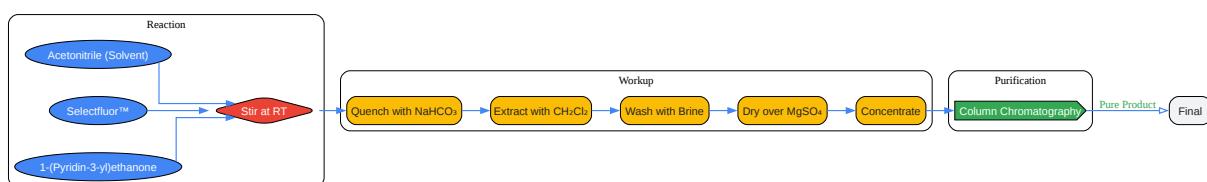
- 1-(Pyridin-3-yl)ethanone
- Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazo-1,3-diaza-2,2-diboracyclo[2.2.2]octane bis(tetrafluoroborate))
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous acetonitrile.
- Add Selectfluor™ (1.1 eq) to the solution in one portion.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-fluoro-1-(pyridin-3-yl)ethanone.

Synthetic Workflow Diagram



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Caption: Proposed workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.

Predicted Spectral Properties

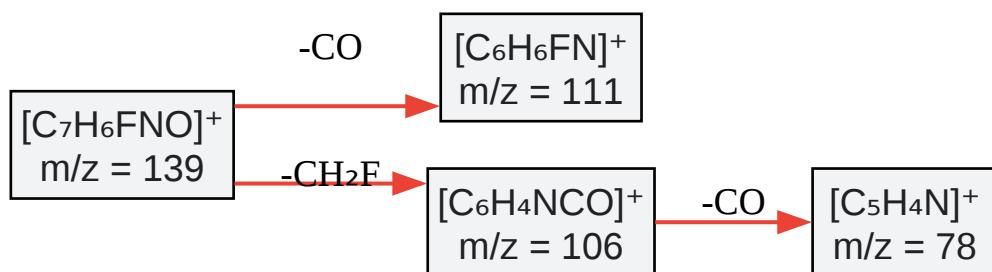
The spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known spectra of related compounds and the expected influence of the α -fluoro substituent.

Table 2: Predicted Spectral Data for 2-fluoro-1-(pyridin-3-yl)ethanone

Technique	Predicted Data
¹ H NMR	δ (ppm): ~4.8-5.2 (d, JHF \approx 48 Hz, 2H, -CH ₂ F), ~7.4-8.8 (m, 4H, Pyridyl-H)
¹³ C NMR	δ (ppm): ~80-85 (d, JCF \approx 180-200 Hz, -CH ₂ F), ~123-155 (m, 5C, Pyridyl-C), ~190-195 (d, JCF \approx 20-25 Hz, C=O)
¹⁹ F NMR	δ (ppm): ~ -220 to -240 (t, JHF \approx 48 Hz)
IR (Infrared)	ν (cm ⁻¹): ~1700-1720 (C=O stretch), ~1050- 1150 (C-F stretch), ~1580-1600 (C=C/C=N stretch of pyridine ring)
Mass Spec (EI)	m/z (%): 139 (M ⁺), 111 ([M-CO] ⁺), 106 ([M- CH ₂ F] ⁺), 78 (Pyridyl fragment)

Predicted Mass Spectrometry Fragmentation

The presence of the fluorine atom and the pyridyl ring will dictate the fragmentation pattern in mass spectrometry.



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References

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- 2. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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